Nvs-ZP7-4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NVS-ZP7-4 is a Zinc transporter SLC39A7 (ZIP7) inhibitor . It is the first reported chemical tool to probe the impact of modulating ER zinc levels and investigate ZIP7 as a novel druggable node in the Notch pathway . NVS-ZP7-4 increases ER zinc levels, suggesting functional modulation of ZIP7 .

Synthesis Analysis

NVS-ZP7-4 was identified as a novel chemical reagent targeting the zinc input protein ZIP7 . It accounts for the zinc surge from the apparatus to the cytoplasm . NVS-ZP7-4 has been identified as a novel chemical reagent that targets ZIP7, resulting in zinc accumulation in the ER .Molecular Structure Analysis

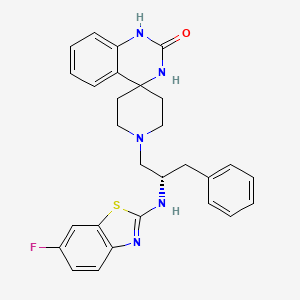

The molecular weight of NVS-ZP7-4 is 501.62 and its chemical formula is C28H28FN5OS .Chemical Reactions Analysis

NVS-ZP7-4 altered zinc in the ER, and an analog of the compound photoaffinity labeled ZIP7 in cells, suggesting a direct interaction between the compound and ZIP7 .Physical And Chemical Properties Analysis

NVS-ZP7-4 is a solid compound with a light yellow to yellow color .Aplicaciones Científicas De Investigación

Hepatocellular Carcinoma (HCC) Treatment

NVS-ZP7-4 has been identified as a novel chemical reagent targeting the zinc input protein ZIP7 . It inhibits cell viability, causes cell cycle arrest, induces apoptosis, and inhibits the proliferation, migration, and invasion of HCC cells . By inhibiting the activation of the PI3K/AKT signaling pathway, NVS-ZP7-4 shows promise as a therapeutic target for HCC .

Apoptosis Induction in Tumors

ZIP7 dysregulation is associated with various diseases, including tumors. NVS-ZP7-4, by targeting ZIP7, can induce apoptosis in tumor cells, offering a potential treatment strategy for cancers like colorectal and cervical cancer .

Notch Signaling Pathway Inhibition

NVS-ZP7-4 acts as a potent inhibitor of the Notch signaling pathway. This pathway is crucial in cell differentiation and cancer development. NVS-ZP7-4 induces endoplasmic reticulum (ER) stress and apoptosis in T-ALL cell lines, making it a significant tool for research in this area .

Zinc Homeostasis Modulation

The compound is a potent and selective inhibitor of the SLC39A7 (ZIP7) zinc transporter, which increases ER zinc levels. This modulation of zinc homeostasis can have implications in the treatment of diseases where zinc plays a regulatory role .

Investigation of ER Zinc Levels

NVS-ZP7-4 serves as a chemical tool to probe the impact of modulating ER zinc levels. It helps investigate ZIP7 as a novel druggable node in the Notch pathway, which could lead to new therapeutic approaches .

Mecanismo De Acción

Target of Action

NVS-ZP7-4 is a potent inhibitor that primarily targets the Zinc transporter SLC39A7 (ZIP7) . ZIP7 is a zinc input protein anchored in the ER/Golgi apparatus, which accounts for the zinc surge from the apparatus to the cytoplasm . Zinc is known as a co-effector of more than 300 enzymes and plays a vital role in the regulation of cellular function .

Mode of Action

NVS-ZP7-4 interacts with its target ZIP7, resulting in zinc accumulation in the endoplasmic reticulum (ER) . This interaction inhibits the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , which is involved in cell survival and growth.

Biochemical Pathways

The primary biochemical pathway affected by NVS-ZP7-4 is the PI3K/AKT signaling pathway . By inhibiting the activation of this pathway, NVS-ZP7-4 can induce apoptosis and inhibit the proliferation, migration, and invasion of cells .

Pharmacokinetics

It’s known that nvs-zp7-4 is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

NVS-ZP7-4 has been found to inhibit cell viability, cause cell cycle arrest, induce apoptosis, and inhibit the proliferation, migration, and invasion of cells . In hepatocellular carcinoma (HCC), NVS-ZP7-4 has been shown to inhibit tumor growth in vivo .

Propiedades

IUPAC Name |

1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOFDZMKSAUTHT-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nvs-ZP7-4 | |

Q & A

Q1: How does NVS-ZP7-4 interact with its target and what are the downstream effects?

A: NVS-ZP7-4 is a potent and selective inhibitor of solute carrier family 39 member 7 (SLC39A7), a zinc channel located in the endoplasmic reticulum (ER) [, ]. Inhibiting SLC39A7 with NVS-ZP7-4 in PTCL cells leads to downregulation of CD30 cell surface expression []. This effect is likely due to impaired glycobiology in the ER, as evidenced by the accumulation of immature precursor CD30 and reduced mature CD30 levels [].

Q2: Why is CD30 downregulation important for treating PTCLs?

A: CD30 is a cell surface receptor highly expressed on PTCL cells and serves as the target for Brentuximab Vedotin (BV), an antibody-drug conjugate used in PTCL treatment []. BV delivers a cytotoxic agent specifically to CD30-positive cells. Therefore, downregulating CD30 with NVS-ZP7-4 could potentially decrease BV efficacy [].

Q3: Are there any studies investigating the combined effects of NVS-ZP7-4 and BV?

A: While research on the combined effect of NVS-ZP7-4 and BV is currently limited, the findings from the CRISPR screen suggest that combining these agents might not be an effective therapeutic strategy. Downregulating SLC39A7, the target of NVS-ZP7-4, through gene knockout conferred resistance to BV []. This observation suggests that co-administering NVS-ZP7-4 with BV could potentially reduce BV's therapeutic efficacy. Further research is crucial to explore this interaction and determine the potential implications for PTCL treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.